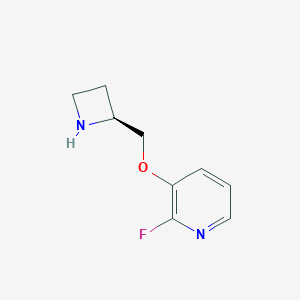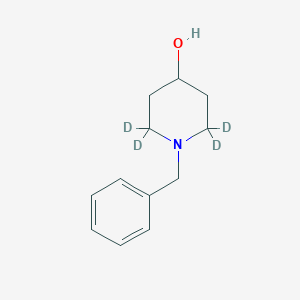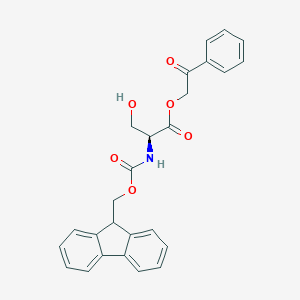
2-Fluoro-A-85380
概要
説明
2-Fluoro-A-85380 is a PET radioligand that is specific for nicotinic acetylcholine receptors (nAChRs) and has a high affinity for the α4β2 subtype . It is a new positron emission tomography ligand for nicotinic receptors . The molecular formula of this compound is C9H11FN2O .
Synthesis Analysis
The synthesis of 2-[18F]fluoro-A-85380 involves a no-carrier-added nucleophilic fluorination of 2-iodo-3-(1-tert-butoxycarbonyl-2(S)-azetidinylmethoxy) pyridine followed by deprotection with acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11FN2O . It is a fluoro derivative of A-85380 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-[18F]fluoro-A-85380 include a nucleophilic fluorination reaction followed by an acid deprotection .Physical And Chemical Properties Analysis
The average molecular weight of this compound is 182.195 Da .科学的研究の応用
Studying Nicotinic Acetylcholine Receptors in the Brain : 2-Fluoro-A-85380 is used to investigate interactions between α4β2 nicotinic acetylcholine receptors in vivo. It has been specifically used for quantifying cerebral nAChRs using PET and the multi-injection approach, showing promise in understanding the receptor's function and distribution in the human brain (Gallezot et al., 2008).
Applications in Imaging Techniques for Neurological Studies : The compound's role as a radioligand enables noninvasive imaging of nAChRs, making it a valuable tool for PET studies in the human brain. This is particularly important for studying neurological disorders and the brain's response to various treatments (Sorger et al., 2007).
Research in Neurodegenerative Diseases : this compound has been used to measure the decrease of nAChRs in conditions like Parkinson's disease, indicating its potential in researching neurodegenerative diseases and their progression (Kas et al., 2009).
Visualizing nAChR Distribution : It has been effectively utilized to visualize the in vivo distribution of α4β2-containing neuronal nAChRs in the human brain, providing insights into the spatial arrangement of these receptors (Schildan et al., 2007).
Potential for Pharmacological Applications : The compound's high affinity for nAChRs in rat brain membranes suggests its potential as a pharmacological probe and a candidate for radiohalogenated markers in neurological studies (Koren et al., 1998).
Use in Alzheimer's Disease Research : It has been used to detect a reduction in nAChRs, an early event in Alzheimer's disease, providing prognostic information about the conversion from mild cognitive impairment to Alzheimer's (Kendziorra et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOYVOZPRROMP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186588-98-7 | |
| Record name | 2-Fluoro-A-85380 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186588987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-A-85380 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY1C8J4WGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-Fluoro-A-85380 interact with P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) to a significant degree?
A: The study found that this compound is not a substrate of human P-gp or BCRP. [] This suggests that these efflux transporters, which play a role in limiting compound uptake into the brain, are unlikely to significantly hinder the passage of this compound across the blood-brain barrier.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)









